molecular formula C16H23N3O B3024291 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine CAS No. 1035840-48-2

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine

Cat. No.: B3024291
CAS No.: 1035840-48-2
M. Wt: 273.37 g/mol
InChI Key: LFHMIFVRARWHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C16H23N3O. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzoxazole ring fused with a piperidine ring, and a tert-butyl group attached to the benzoxazole ring.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine. For instance, the compound should be stored at room temperature . It’s also recommended to use an appropriate container to avoid environmental contamination and to keep the compound away from drains, surface, and ground water .

Preparation Methods

The synthesis of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring. The tert-butyl group is then added to the benzoxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and applications.

Properties

IUPAC Name

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19/h4-5,10,12H,6-9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHMIFVRARWHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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